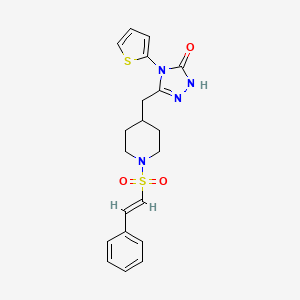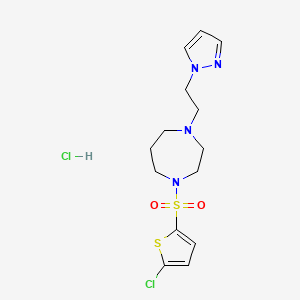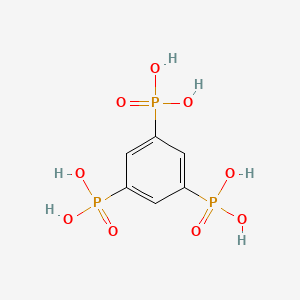
Ácido (3,5-difosfonofenil)fosfónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Diphosphonophenyl)phosphonic acid, also known as benzene-1,3,5-triyltriphosphonic acid, is a compound with the molecular formula C6H9O9P3 and a molecular weight of 318.05 g/mol . This compound is characterized by the presence of three phosphonic acid groups attached to a benzene ring, making it a highly functionalized molecule with significant potential in various scientific fields.
Aplicaciones Científicas De Investigación
(3,5-Diphosphonophenyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of (3,5-Diphosphonophenyl)phosphonic acid is copper . The compound interacts with copper, particularly copper oxide, in a specific manner that influences its chemical behavior .
Mode of Action
(3,5-Diphosphonophenyl)phosphonic acid has been shown to have an inhibitory effect on the reaction between copper and chloride in neutral pH water vapor . The molecule binds to the surface of the copper oxide, preventing further deposition of copper .
Result of Action
The molecular and cellular effects of (3,5-Diphosphonophenyl)phosphonic acid’s action primarily involve the inhibition of copper deposition . By binding to the surface of copper oxide, the compound prevents further deposition of copper, potentially influencing processes that depend on copper.
Action Environment
The action of (3,5-Diphosphonophenyl)phosphonic acid is influenced by environmental factors such as pH. Its inhibitory effect on the reaction between copper and chloride has been observed in neutral pH water vapor . The stability and efficacy of the compound may vary under different environmental conditions.
Métodos De Preparación
The synthesis of (3,5-Diphosphonophenyl)phosphonic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . These methods are preferred due to their efficiency and the stability of the resulting phosphonic acid under acidic conditions.
Análisis De Reacciones Químicas
(3,5-Diphosphonophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Comparación Con Compuestos Similares
(3,5-Diphosphonophenyl)phosphonic acid is unique due to its three phosphonic acid groups attached to a benzene ring. Similar compounds include:
(3,5-Diphosphonophenyl)methanephosphonic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.
(3,5-Diphosphonophenyl)phosphinic acid: This compound contains phosphinic acid groups instead of phosphonic acid groups.
(3,5-Diphosphonophenyl)phosphonous acid: This compound has phosphonous acid groups, which differ in their oxidation state compared to phosphonic acid. These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of (3,5-Diphosphonophenyl)phosphonic acid.
Propiedades
IUPAC Name |
(3,5-diphosphonophenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRIBWWCWLELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O9P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
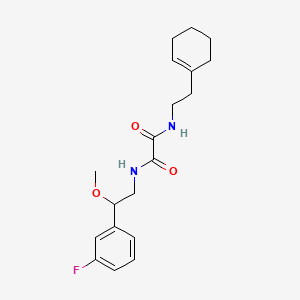
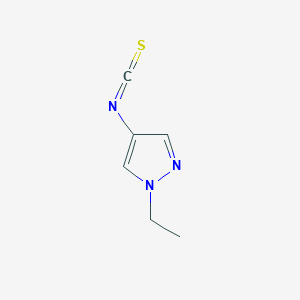
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)


![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)
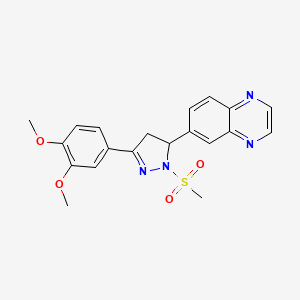
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)
![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide](/img/structure/B2452088.png)
